molecular formula C25H22N2O6 B11121730 Methyl 4,5-dimethoxy-2-({[2-(5-methylfuran-2-yl)quinolin-4-yl]carbonyl}amino)benzoate

Methyl 4,5-dimethoxy-2-({[2-(5-methylfuran-2-yl)quinolin-4-yl]carbonyl}amino)benzoate

Cat. No.: B11121730
M. Wt: 446.5 g/mol
InChI Key: JCMYCIBCFYXELG-UHFFFAOYSA-N
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Description

Methyl 4,5-dimethoxy-2-({[2-(5-methylfuran-2-yl)quinolin-4-yl]carbonyl}amino)benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzoate ester functional group, methoxy substituents, and a quinoline moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4,5-dimethoxy-2-({[2-(5-methylfuran-2-yl)quinolin-4-yl]carbonyl}amino)benzoate typically involves multiple steps, including the formation of the benzoate ester and the introduction of the quinoline and furan moieties. One common approach is to start with the methylation of 4,5-dimethoxy-2-nitrobenzoic acid, followed by reduction to the corresponding amine. The amine is then coupled with 2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of organic synthesis, such as optimization of reaction conditions and scaling up of laboratory procedures, would apply.

Chemical Reactions Analysis

Types of Reactions

Methyl 4,5-dimethoxy-2-({[2-(5-methylfuran-2-yl)quinolin-4-yl]carbonyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like hydrogen gas with a palladium catalyst for reduction. Substitution reactions may involve nucleophiles such as halides or amines .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the nitro group results in the formation of an amine .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methyl 4,5-dimethoxy-2-({[2-(5-methylfuran-2-yl)quinolin-4-yl]carbonyl}amino)benzoate is not well-documented. its structural features suggest that it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or π-π stacking. The exact pathways involved would depend on the specific biological context and the nature of the interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4,5-dimethoxy-2-({[2-(5-methylfuran-2-yl)quinolin-4-yl]carbonyl}amino)benzoate is unique due to its combination of functional groups and structural features, which confer specific chemical reactivity and potential biological activity. Its quinoline and furan moieties, in particular, make it distinct from other similar compounds .

Properties

Molecular Formula

C25H22N2O6

Molecular Weight

446.5 g/mol

IUPAC Name

methyl 4,5-dimethoxy-2-[[2-(5-methylfuran-2-yl)quinoline-4-carbonyl]amino]benzoate

InChI

InChI=1S/C25H22N2O6/c1-14-9-10-21(33-14)20-11-16(15-7-5-6-8-18(15)26-20)24(28)27-19-13-23(31-3)22(30-2)12-17(19)25(29)32-4/h5-13H,1-4H3,(H,27,28)

InChI Key

JCMYCIBCFYXELG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC(=C(C=C4C(=O)OC)OC)OC

Origin of Product

United States

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